Preclinical Studies: Exploring Mechanisms and Efficacy
Target and Action: Research delves into the precise mechanisms of idarubicin's anti-tumor activity. Studies show it interferes with DNA synthesis by intercalating between DNA base pairs, ultimately leading to cell death. [Source: National Cancer Institute]
Drug Development: Preclinical studies optimize idarubicin for improved efficacy and reduced side effects. Liposomal formulations, for example, offer targeted delivery and potentially reduced cardiotoxicity. [Source: National Library of Medicine: ]
Combination Therapy: Researchers explore the synergistic effects of combining idarubicin with other anti-cancer agents, potentially leading to improved treatment outcomes. [Source: National Library of Medicine: ]
Clinical Trials: Evaluating Efficacy in Different Cancers
AML Treatment: Numerous clinical trials have established idarubicin as a cornerstone therapy for AML, often combined with other drugs. Research continues to refine treatment regimens and explore its use in specific AML subtypes. [Source: European Society for Medical Oncology]
Beyond AML: Studies investigate idarubicin's effectiveness in other cancers, including acute lymphocytic leukemia (ALL), myelodysplastic syndromes (MDS), and lymphomas. While results are promising, further research is needed to define its optimal role in these settings. [Source: National Library of Medicine]
Patient Selection and Resistance Mechanisms: Research focuses on identifying biomarkers that can predict which patients are most likely to benefit from idarubicin and understanding the mechanisms of drug resistance to develop strategies to overcome it. [Source: National Library of Medicine]
Safety and Long-Term Effects
Cardiotoxicity: Idarubicin can cause dose-dependent heart damage, a significant concern. Research investigates risk factors, monitoring strategies, and potential cardioprotective agents. [Source: American Society of Clinical Oncology]
Secondary Cancers: Long-term studies monitor patients treated with idarubicin for the risk of developing secondary cancers, a potential side effect of some anti-cancer drugs. [Source: National Cancer Institute]
Aggregated GHS information provided by 124 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.; H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral]; H341 (25%): Suspected of causing genetic defects [Warning Germ cell mutagenicity]; H351 (98.39%): Suspected of causing cancer [Warning Carcinogenicity]; H360 (99.19%): May damage fertility or the unborn child [Danger Reproductive toxicity]; Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
NCI Cancer Drugs
Drug: Idarubicinhydrochloride US Brand Name(s): Idamycin PFS FDA Approval: Yes Idarubicin hydrochloride is approved to be used with other drugs to treat: Acute myeloid leukemia (AML) in adults. Idarubicin hydrochloride is also being studied in the treatment of other types of cancer.
Pharmacology
Idarubicin Hydrochloride is the hydrochloride salt of the anthracycline antineoplastic antibiotic idarubicin. Idarubicin intercalates into DNA and inhibits topoisomerase II, thereby inhibiting DNA replication and ultimately, interfering with RNA and protein synthesis. Due to its high lipophilicity, idarubicin penetrates cell membranes more efficiently than other anthracycline antibiotic compounds
MeSH Pharmacological Classification
Topoisomerase II Inhibitors
KEGG Target based Classification of Drugs
Enzymes Isomerases (EC5) DNA topoisomerase [EC:5.99.1.-] TOP2 [HSA:7153 7155] [KO:K03164]
Pictograms
Acute Toxic;Health Hazard
Other CAS
57852-57-0
Use Classification
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Dates
Modify: 2023-09-13
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